molecular formula C11H11BrFNO B13089205 (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Cat. No.: B13089205
M. Wt: 272.11 g/mol
InChI Key: XJIHZGXLPOQPIA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-fluorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromo and fluoro substituents may enhance the compound’s bioavailability and target specificity.

Industry

Industrially, the compound can be used in the development of new materials, dyes, or agrochemicals. Its chemical properties make it suitable for various applications in material science and agriculture.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Bromo-2-fluorophenyl)-3-phenylprop-2-EN-1-one
  • (2E)-1-(4-Chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one
  • (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Uniqueness

The uniqueness of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one lies in its specific combination of bromo and fluoro substituents along with the dimethylamino group. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

(E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+

InChI Key

XJIHZGXLPOQPIA-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)F

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.